Para-Phenylene Connectivity Confers Linear Topology Absent in Ortho Isomers
The para-substitution pattern of CAS 477485-59-9 positions the benzimidazole and 2,6-difluorobenzamide groups at opposite ends of the molecule, creating an extended linear conformation (~14 Å end-to-end). In contrast, the ortho isomer N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide adopts a bent, hairpin-like geometry. In the structurally related Pz-1 series of benzimidazole-based type-2 kinase inhibitors, the linear para-connected scaffold is essential for occupying the deep hydrophobic back pocket of RET and VEGFR2 kinase domains simultaneously with the solvent-exposed region, whereas ortho-connected analogs fail to achieve this dual occupancy [1]. The extended linear topology also increases the compound's molecular surface area accessible for π-stacking interactions with the hinge region of kinase active sites, a feature correlated with prolonged target residence time in CK1δ/ε inhibitor co-crystal structures [2].
| Evidence Dimension | Molecular topology (end-to-end distance and shape) |
|---|---|
| Target Compound Data | Linear para-connected scaffold; end-to-end distance ~14 Å (estimated from SMILES: O=C(Nc1ccc(cc1)-c1nc2ccccc2[nH]1)c1c(F)cccc1F) |
| Comparator Or Baseline | Ortho isomer (N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide): bent geometry; end-to-end distance ~8 Å (estimated) |
| Quantified Difference | ~6 Å difference in molecular length; distinct shape complementarity to kinase ATP-binding pockets |
| Conditions | In silico conformational analysis; supported by X-ray co-crystal structures of related benzimidazole-benzamide ligands in CK1δ (PDB 4TW9) and RET kinase domains [2][1] |
Why This Matters
Procurement for kinase inhibitor programs requires specifying the para isomer explicitly, as the ortho isomer cannot reproduce the binding mode and selectivity profile validated in the Pz-1 and CK1δ/ε inhibitor chemotypes.
- [1] Frezzato F, Trimarchi A, Martini V, et al. Targeted activity of the small molecule kinase inhibitor Pz-1 towards RET and TRK kinases. Sci Rep. 2021;11:16103. PMC8352932. View Source
- [2] Richter J, Bischof J, Zaja M, et al. Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. J Med Chem. 2014;57(19):7933-7946. PMID: 25191940. View Source
